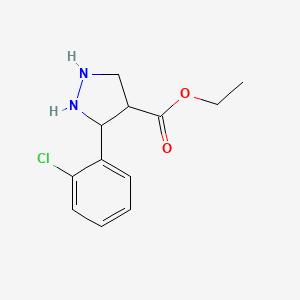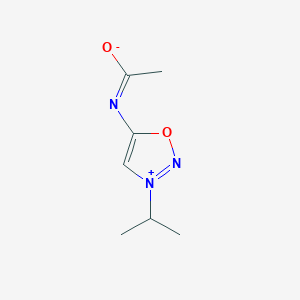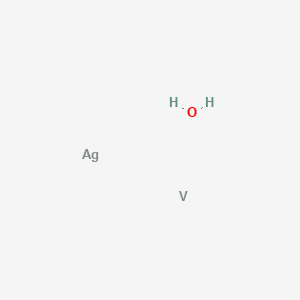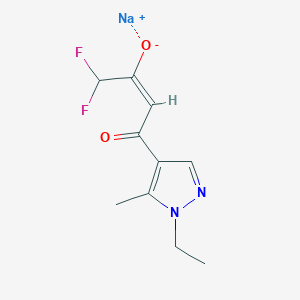
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione, also known as 3-Methyl-7-propylxanthine, is a derivative of xanthine. It is a heterocyclic compound that belongs to the purine family. This compound has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . It is known for its various pharmacological activities and is used in scientific research for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione typically involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a base. One common method includes the following steps :
- Add 3-methylxanthine, potassium carbonate, and potassium iodide to a solvent such as N,N-dimethylformamide (DMF).
- Heat the mixture to 45°C and add bromopropane dropwise.
- Increase the temperature to 90°C and maintain it for 1 hour.
- Distill off the DMF to obtain the crude product.
- Purify the crude product using sodium hydroxide solution and activated carbon, followed by filtration and pH adjustment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The reaction conditions are adjusted to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Aplicaciones Científicas De Investigación
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various physiological processes, including inflammation, cell proliferation, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but different pharmacological effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theobromine, it has a propyl group at the 7-position, which influences its interaction with molecular targets and its overall biological activity .
Propiedades
Fórmula molecular |
C9H14N4O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-methyl-7-propyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5-7H,3-4H2,1-2H3,(H,11,14,15) |
Clave InChI |
JNJWGRMQKVJCJD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2C1C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


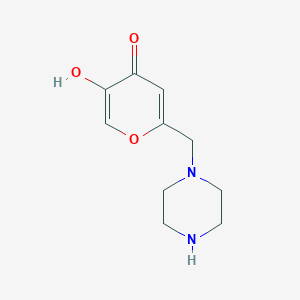

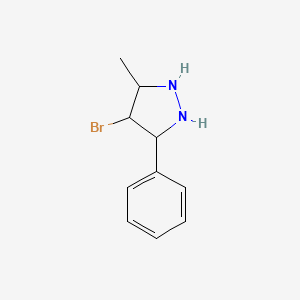

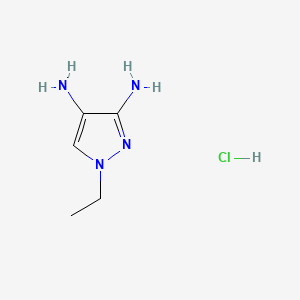
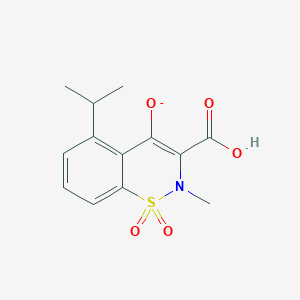
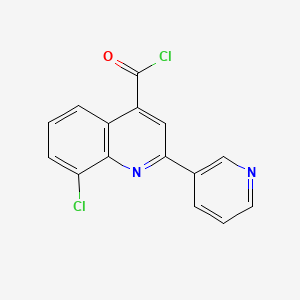
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
